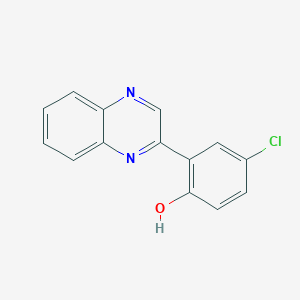

4-chloro-2-(2-quinoxalinyl)phenol

描述

The exact mass of the compound this compound is 256.0403406 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-quinoxalin-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-9-5-6-14(18)10(7-9)13-8-16-11-3-1-2-4-12(11)17-13/h1-8,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIZEQHQPDGODE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=C(C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-2-(2-quinoxalinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 4-chloro-2-(2-quinoxalinyl)phenol. Due to the limited availability of experimental data in public databases and scientific literature, this document focuses on computationally predicted values for key parameters, including molecular weight, melting point, boiling point, solubility, acid dissociation constant (pKa), and the partition coefficient (logP). Furthermore, this guide outlines detailed, standard experimental protocols for the empirical determination of these essential physicochemical properties. A logical workflow for the characterization of a new chemical entity is also presented in a graphical format. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and potential application of this and similar molecules in drug discovery and development.

Introduction

This compound is a heterocyclic compound featuring a phenol ring substituted with a chlorine atom and a quinoxaline moiety. The quinoxaline scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and antiviral activities. The phenolic group, also a common pharmacophore, can participate in hydrogen bonding and may influence the compound's solubility, membrane permeability, and receptor-binding affinity. The presence of a chlorine atom can further modulate the electronic and lipophilic properties of the molecule. A thorough understanding of the physicochemical properties of this compound is a critical first step in its evaluation as a potential drug candidate or a tool for chemical biology research.

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₄H₉ClN₂O | - |

| Molecular Weight | 256.69 g/mol | - |

| Melting Point | 180-220 °C | Wide range indicates uncertainty in prediction. |

| Boiling Point | 450-550 °C | Predicted at standard pressure. |

| logP (Octanol/Water) | 3.5 - 4.5 | Indicates moderate to high lipophilicity. |

| Aqueous Solubility | Low | Predicted to be poorly soluble in water. |

| pKa (acidic) | 7.5 - 8.5 | Refers to the dissociation of the phenolic proton. |

| pKa (basic) | 1.0 - 2.0 | Refers to the protonation of the quinoxaline nitrogens. |

Experimental Protocols for Physicochemical Characterization

The following sections detail standard laboratory procedures for the experimental determination of the key physicochemical properties of a novel organic compound such as this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Solubility Determination

Solubility is a crucial property that influences a compound's absorption, distribution, and formulation.

Methodology: Shake-Flask Method

-

System Preparation: A known excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is then expressed in units such as mg/mL or µM.

Acid Dissociation Constant (pKa) Determination

The pKa value provides insight into the ionization state of a molecule at a given pH, which is critical for understanding its behavior in biological systems.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) for the acidic pKa (phenol) or a strong acid (e.g., HCl) for the basic pKa (quinoxaline).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Methodology: UV-Vis Spectrophotometry

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound is made in a suitable solvent.

-

Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis absorption spectrum is recorded for each sample.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic profile.

Methodology: Shake-Flask Method

-

System Preparation: A solution of this compound is prepared in either n-octanol or water. This solution is then mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in both the n-octanol and the aqueous phases is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the determination of the physicochemical properties of a novel chemical entity.

Caption: Experimental workflow for physicochemical property determination.

Conclusion

While experimental data for this compound is currently lacking, computational predictions suggest it is a moderately to highly lipophilic compound with low aqueous solubility and both acidic and basic ionization centers. This technical guide provides a framework for the empirical validation of these predicted properties through established experimental protocols. The systematic characterization of its physicochemical profile is an indispensable step in unlocking the potential of this and other novel chemical entities in the field of drug discovery and development. Researchers are strongly encouraged to perform these experiments to obtain accurate data, which will be crucial for any future studies on the biological activity and therapeutic potential of this compound.

Spectroscopic and Experimental Data for 4-chloro-2-(2-quinoxalinyl)phenol Remains Elusive in Public Domain

A comprehensive search for spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for the compound 4-chloro-2-(2-quinoxalinyl)phenol has yielded no specific experimental results within the public domain. Consequently, a detailed technical guide with quantitative data and established experimental protocols for this particular molecule cannot be compiled at this time.

For instance, the synthesis of various quinoxaline derivatives is often achieved through the condensation of o-phenylenediamines with α-dicarbonyl compounds. The characterization of these products typically involves standard spectroscopic techniques. However, without a specific literature precedent for the synthesis of this compound, the precise experimental conditions and the resulting spectral data remain unknown.

Similarly, while the general spectral characteristics of quinoxaline and chlorophenol moieties are understood, the specific shifts, coupling constants, and fragmentation patterns for the combined molecule are dependent on the precise arrangement and electronic interactions of the substituents.

The absence of this foundational data precludes the creation of the requested in-depth technical guide, including structured data tables and detailed experimental protocols. Furthermore, without information on the biological activity or chemical applications of this compound, the generation of relevant signaling pathway or experimental workflow diagrams would be speculative.

Researchers, scientists, and drug development professionals interested in this specific compound may need to undertake its synthesis and spectroscopic characterization as a novel endeavor. This would involve a synthetic route, purification, and subsequent analysis using ¹H NMR, ¹³C NMR, IR, and MS to establish its chemical identity and structure definitively.

Synthesis pathways for novel quinoxaline derivatives

An In-depth Technical Guide to the Synthesis of Novel Quinoxaline Derivatives

Introduction

Quinoxalines, or benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1][2] This scaffold is of significant interest in medicinal chemistry and materials science due to its prevalence in a wide array of biologically active compounds and functional materials.[2][3] Quinoxaline derivatives are foundational components of various antibiotics like Echinomycin and Levomycin, which are known to inhibit the growth of gram-positive bacteria and show activity against transplantable tumors.[4]

The therapeutic applications of quinoxalines are extensive, with derivatives demonstrating potent pharmacological activities including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antimicrobial effects.[5][6][7] Marketed drugs such as Glecaprevir (antiviral) and Erdafitinib (anticancer) feature the quinoxaline core, highlighting its clinical significance.[5][8] Given their importance, the development of efficient, cost-effective, and environmentally friendly synthetic pathways to access novel quinoxaline derivatives is a primary focus for researchers in drug discovery and organic synthesis.[1][7] This guide provides a detailed overview of key synthetic strategies, experimental protocols, and the biological relevance of this vital class of compounds.

Core Synthesis Pathways for Quinoxaline Derivatives

The synthesis of the quinoxaline ring system can be achieved through various methodologies, ranging from classical condensation reactions to modern catalytic and green chemistry approaches.

Classical Condensation of o-Phenylenediamines and 1,2-Dicarbonyls

The most traditional and widely used method for synthesizing quinoxalines is the condensation reaction between an aryl 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound (like benzil).[4][9][10][11] This reaction, often referred to as the Hinsberg quinoxaline synthesis, typically requires heating in solvents like ethanol or acetic acid and may involve an acid catalyst to facilitate the cyclocondensation.[4][9][12] While effective, this method can require long reaction times and high temperatures.[9][12]

Caption: The classical Hinsberg pathway for quinoxaline synthesis.

Modern Catalytic Approaches

To overcome the limitations of classical methods, significant research has focused on developing catalytic systems that offer milder reaction conditions, shorter reaction times, and higher yields. These can be broadly categorized into metal-based catalysis and organocatalysis.

a) Metal-Based Catalysis: A variety of transition metals and their salts have been employed as efficient catalysts. These include copper sulphate (CuSO₄·5H₂O), chromium chloride (CrCl₂·6H₂O), and lead bromide (PbBr₂), which have been shown to be effective, inexpensive, and easy to handle.[13] Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates and binary metal oxides like Al₂O₃–ZrO₂, are particularly advantageous as they can be easily recovered by filtration and reused, aligning with green chemistry principles.[12][14]

b) Organocatalysis and Green Methods: Transition-metal-free synthesis has gained traction to avoid the cost and toxicity associated with metal catalysts.[2][15] Organocatalysts like camphor sulfonic acid, nitrilotris(methylenephosphonic acid), and even simple, inexpensive molecules like phenol have been successfully used to promote quinoxaline formation at room temperature.[4][15] The use of green solvents like water or ethanol/water mixtures further enhances the environmental friendliness of these protocols.[4]

Caption: General experimental workflow for catalytic quinoxaline synthesis.

Alternative Synthetic Pathways

Beyond the primary condensation route, other methods provide access to diverse quinoxaline derivatives:

-

From α-Halo Ketones: The reaction of o-phenylenediamines with α-halo ketones, such as phenacyl bromides, provides a direct route to quinoxalines via a condensation-oxidation sequence.[9][15] This method is often facilitated by a base or catalyst.

-

From Alkynes: A metal-free cascade process has been developed where alkynes react with N,N-dibromo-p-toluene sulfonamide (TsNBr₂) to generate an in situ α,α-dibromoketone intermediate, which then condenses with a 1,2-diamine to yield the quinoxaline product.[15]

-

Intramolecular Cyclization: Reductive cyclization of N-substituted aromatic o-diamines, such as 2-nitrophenylamino-acetic acid, using reagents like Fe/HCl can be used to form the quinoxaline-2-one core structure.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for key synthetic pathways.

Protocol 1: Heterogeneous Catalysis at Room Temperature

(Adapted from[12])

-

Reactant Setup: In a round-bottom flask, add the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

-

Solvent Addition: Add toluene (8 mL) to the flask.

-

Catalyst Addition: Add the alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (100 mg).

-

Reaction: Stir the mixture vigorously at room temperature (25 °C).

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Catalyst Recovery: Upon completion, separate the insoluble catalyst by simple filtration. The catalyst can be washed, dried, and stored for reuse.

-

Work-up: Dry the filtrate over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure quinoxaline derivative.

Protocol 2: Synthesis of a 2-Chloroquinoxaline Intermediate

(Adapted from[16])

-

Reactant Setup: Place 1,2-dihydro-3-(2′-naphthyl)quinoxaline-2-one (1.0 g) in a round-bottom flask.

-

Reagent Addition: Add phosphorus oxychloride (POCl₃) (10 mL).

-

Reaction: Reflux the mixture for 30 minutes.

-

Work-up: After cooling, pour the reaction mixture slowly onto crushed ice with constant stirring.

-

Isolation: Filter the resulting solid precipitate, wash thoroughly with water, and dry it.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure 2-chloro-3-(naphthalen-2-yl)quinoxaline.

Protocol 3: Synthesis of a Hydrazinoquinoxaline Derivative

(Adapted from[16])

-

Reactant Setup: Dissolve 2-chloro-3-(naphthalen-2-yl)quinoxaline (0.01 mol) in absolute ethanol (50 mL).

-

Reagent Addition: Add hydrazine hydrate (99%, 0.02 mol).

-

Reaction: Reflux the mixture for 4 hours.

-

Isolation: After cooling, the solid product that precipitates is collected by filtration.

-

Purification: Recrystallize the solid from ethanol to yield pure 3-(naphthalen-2-yl-quinoxalin-2-yl)hydrazine.

Quantitative Data Summary

The efficiency of various synthetic methods can be compared by examining reaction conditions and yields.

Table 1: Comparison of Catalytic Methods for the Synthesis of 2,3-Diphenylquinoxaline

| Catalyst | Starting Materials | Solvent | Temperature | Time | Yield (%) | Reference |

| CrCl₂·6H₂O | Benzene-1,2-diamine, Benzil | Ethanol | Reflux | 38 min | 93% | [13] |

| Phenol (20 mol%) | Benzene-1,2-diamine, Benzil | EtOH/H₂O | Room Temp. | 5 min | 98% | [4] |

| AlCuMoVP | o-Phenylenediamine, Benzil | Toluene | Room Temp. | 120 min | 92% | [12] |

| Al₂O₃–ZrO₂ | o-Phenylenediamine, Benzil | DMF | Room Temp. | 25 min | 96% | [14] |

| None | o-Phenylenediamine, Benzil | Acetic Acid | Reflux | 2-12 h | 34-85% | [4] |

Biological Activity and Signaling Pathways

Novel quinoxaline derivatives are frequently evaluated for their potential as therapeutic agents. Their mechanism of action often involves the inhibition of key enzymes in signaling pathways critical for disease progression.

Quinoxaline derivatives have shown significant potential as anticancer agents by acting as kinase inhibitors.[9] Kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. By inhibiting specific kinases, these compounds can disrupt the signaling cascades that drive tumor growth. Furthermore, certain quinoxaline sulfonohydrazide derivatives have been identified as potent inhibitors of secretory phospholipase A2 (sPLA2) and α-glucosidase, enzymes implicated in inflammation and type II diabetes, respectively.[8][17]

Caption: Inhibition of a signaling enzyme by a quinoxaline derivative.

Table 2: Biological Activity of Selected Quinoxaline Derivatives

| Compound Type | Target | Activity (IC₅₀) | Disease Area | Reference |

| Diaryl urea substituted | HCT-116 cell line | 1.9 µg/mL | Cancer | [9] |

| Diaryl urea substituted | MCF-7 cell line | 2.3 µg/mL | Cancer | [9] |

| Sulfonohydrazide (6a) | sPLA2(IIA) enzyme | 0.0475 µM | Inflammation/Diabetes | [8][17] |

| Sulfonohydrazide (6c) | α-glucosidase enzyme | 0.0953 µM | Diabetes | [8][17] |

Conclusion

The quinoxaline scaffold remains a cornerstone in the development of new therapeutic agents and functional materials. Research has progressed from classical high-temperature condensations to highly efficient, green, and catalytic room-temperature methods. The availability of diverse synthetic pathways allows for the creation of extensive libraries of novel derivatives. The continued exploration of new catalytic systems and the rational design of molecules targeting specific biological pathways, such as kinase and sPLA2 inhibition, ensure that quinoxaline chemistry will remain a vibrant and impactful field for researchers and drug development professionals.

References

- 1. mtieat.org [mtieat.org]

- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 11. researchgate.net [researchgate.net]

- 12. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods : Oriental Journal of Chemistry [orientjchem.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activities of Substituted Quinoxalinylphenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Derivatives of quinoxaline are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral activities.[1][2] The incorporation of a phenol moiety into the quinoxaline framework, creating substituted quinoxalinylphenols, has garnered significant interest. The phenolic hydroxyl group can enhance biological activity and introduce antioxidant properties, making these compounds promising candidates for the development of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the biological activities of substituted quinoxalinylphenols, with a focus on their anticancer, antimicrobial, and antioxidant potentials. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Biological Activities of Substituted Quinoxalinylphenols

Anticancer Activity

Substituted quinoxalinylphenols have emerged as a significant class of compounds with potent anticancer activities against a range of human cancer cell lines.[2] Their mechanisms of action are often multifaceted, involving the inhibition of key cellular signaling pathways and the induction of programmed cell death (apoptosis).

Mechanism of Action: Kinase Inhibition

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[4] Aberrant kinase activity is a hallmark of many cancers. Quinoxaline derivatives have been identified as selective ATP-competitive inhibitors for several kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[4][5] The inhibition of the EGFR signaling pathway, for instance, can block downstream cascades like the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.[6]

Mechanism of Action: Induction of Apoptosis

Many quinoxaline derivatives induce apoptosis in cancer cells, a key mechanism for eliminating malignant cells.[5][7] One of the primary pathways for apoptosis is the intrinsic or mitochondrial pathway.[8] Pro-apoptotic proteins like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP).[9] This results in the release of cytochrome c from the mitochondria into the cytoplasm.[9] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, an initiator caspase.[10] Caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the dismantling of the cell.[11] Studies have shown that some quinoxaline derivatives can upregulate pro-apoptotic proteins (e.g., p53, caspase-3, caspase-8) and downregulate anti-apoptotic proteins (e.g., Bcl-2), thereby promoting cell death.[12][13]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected substituted quinoxaline derivatives, with a focus on those containing phenolic or hydroxyl groups. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values in micromolar (µM).

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Quinoxaline Derivative IV | PC-3 (Prostate) | 2.11 | [12] |

| Quinoxaline Derivative III | PC-3 (Prostate) | 4.11 | [12] |

| Compound 11 (chloro-substituted) | HCT116 (Colon) | 2.5 | [2] |

| Compound 11 (chloro-substituted) | MCF-7 (Breast) | 9.0 | [2] |

| Compound 12 (thiourea moiety) | HCT116 (Colon) | 4.4 | [2] |

| Compound 12 (thiourea moiety) | MCF-7 (Breast) | 4.4 | [2] |

| Compound 14 (OCH3 substituted) | MCF-7 (Breast) | 2.61 | [2] |

| Compound 4m | A549 (Lung) | 9.32 | [14] |

| Compound 4b | A549 (Lung) | 11.98 | [14] |

| Quinoxalinone 6b (with 4-hydroxystyryl) | Aldose Reductase (Enzyme) | 0.059 | [3] |

| 3-(2-chlorobenzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one 21 | OVCAR-4 (Ovarian) | 1.82 | [15] |

| 3-(2-chlorobenzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one 21 | NCI-H522 (Lung) | 2.14 | [15] |

Antimicrobial Activity

Substituted quinoxalinylphenols have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[16] The mechanism of action can vary, but these compounds are known to interfere with microbial growth and viability.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | Activity (MIC in µmol/L) | Reference |

| 2-chloro-3-methyl-6-nitroquinoxaline | Trichophyton mentagrophytes | 54 | [16] |

| 2-chloro-3-methyl-6-nitroquinoxaline | Candida albicans | 223 | [16] |

Antioxidant Activity

The phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity. It can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells. The antioxidant potential of quinoxalinylphenols is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3]

Quantitative Antioxidant Data

The antioxidant activity of a series of phenolic hydroxyl-substituted quinoxalinones was evaluated, with some compounds showing activity comparable to the standard antioxidant, Trolox.[3]

| Compound/Derivative | Assay | Activity | Reference |

| Quinoxalinone 6f (3,4-dihydroxyphenyl & 7-hydroxyl) | Antioxidant Assay | Potent, comparable to Trolox | [3] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of substituted quinoxalinylphenols.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[18]

Materials:

-

96-well microtiter plates

-

Test compound (substituted quinoxalinylphenol) dissolved in a suitable solvent (e.g., DMSO)

-

Cancer cell lines

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

-

Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or acidic SDS solution)[19]

-

Phosphate-Buffered Saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[20]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubation with Compound: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[20]

-

Addition of MTT Reagent: After the treatment period, add 10-50 µL of MTT solution to each well and mix gently.[19]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

-

Absorbance Reading: Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[19] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17][18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compound.

Agar Well Diffusion Method for Antimicrobial Activity

This method is widely used to evaluate the antimicrobial activity of compounds by measuring the zone of inhibition of microbial growth on an agar plate.[21]

Materials:

-

Petri dishes

-

Muller-Hinton Agar (MHA)

-

Bacterial or fungal strains

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic, e.g., Neomycin)[22]

-

Negative control (solvent only)

-

Sterile cork borer (6-8 mm diameter)

-

Sterile swabs and pipettes

-

Incubator

Protocol:

-

Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Inoculation: Prepare a standardized microbial inoculum (e.g., matching 0.5 McFarland turbidity standard). Using a sterile swab, evenly spread the inoculum over the entire surface of the MHA plates to create a lawn culture.[22]

-

Well Creation: Use a sterile cork borer to punch uniform wells into the agar.[23]

-

Compound Application: Add a specific volume (e.g., 20-100 µL) of the test compound solution, positive control, and negative control into separate wells.[21]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[24]

-

Measurement and Interpretation: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay measures the capacity of a compound to act as a free radical scavenger or a hydrogen donor.[25] The reduction of the stable DPPH radical from a deep violet color to a light yellow is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound

-

Positive control (e.g., Ascorbic acid, Trolox)[26]

-

96-well plate or cuvettes

-

Spectrophotometer

Protocol:

-

DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol. The solution should be protected from light.[27]

-

Sample Preparation: Prepare various concentrations of the test compound and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the sample solutions (e.g., 120 µL) to the wells. Then, add a volume of the DPPH solution (e.g., 30 µL).[28]

-

Incubation: Shake the plate and incubate it in the dark at room temperature for 30 minutes.[26][28]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[29] A blank containing only methanol and the DPPH solution is also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[26] Scavenging Activity (%) = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the blank and A₁ is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

Conclusion and Future Perspectives

Substituted quinoxalinylphenols represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and antioxidant activities warrant further investigation. The presence of the phenolic hydroxyl group often contributes favorably to their biological profile, particularly in terms of antioxidant capacity and potential for hydrogen bonding interactions with biological targets.

Future research should focus on the synthesis of novel derivatives to expand the chemical space and perform comprehensive structure-activity relationship (SAR) studies. This will aid in the optimization of potency and selectivity for specific biological targets. Further elucidation of the molecular mechanisms of action, including the identification of specific kinase targets and a deeper understanding of their effects on apoptotic pathways, will be crucial for their development as clinical candidates. In vivo studies are also necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising compounds. The continued exploration of substituted quinoxalinylphenols holds great promise for the development of new and effective therapeutic agents to combat cancer and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and structure-activity relationship studies of phenolic hydroxyl derivatives based on quinoxalinone as aldose reductase inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bosterbio.com [bosterbio.com]

- 9. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. APOPTOSIS PATHOLOGY | PPTX [slideshare.net]

- 12. tandfonline.com [tandfonline.com]

- 13. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Antimicrobial activity of selected quinoxalines (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchhub.com [researchhub.com]

- 18. broadpharm.com [broadpharm.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemistnotes.com [chemistnotes.com]

- 23. youtube.com [youtube.com]

- 24. hereditybio.in [hereditybio.in]

- 25. researchgate.net [researchgate.net]

- 26. 2.3. DPPH radical scavenging assay [bio-protocol.org]

- 27. acmeresearchlabs.in [acmeresearchlabs.in]

- 28. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]

- 29. DPPH Radical Scavenging Assay [mdpi.com]

CAS number and IUPAC nomenclature for 4-chloro-2-(2-quinoxalinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(6-chloroquinoxalin-2-yloxy)phenol, a key intermediate in the synthesis of important agrochemicals. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis protocols, and its role in the biological activity of its derivatives.

Chemical Identification and Properties

Based on available data, the compound of interest is identified as 4-(6-chloroquinoxalin-2-yloxy)phenol, distinguished by an ether linkage between the phenol and quinoxaline moieties.

IUPAC Name: 4-(6-chloroquinoxalin-2-yloxy)phenol[1]

CAS Number: 76578-79-5[1]

Physicochemical Data

A summary of the key physicochemical properties of 4-(6-chloroquinoxalin-2-yloxy)phenol is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉ClN₂O₂ | [2] |

| Molecular Weight | 272.69 g/mol | [2] |

| Boiling Point | 459.952 °C at 760 mmHg | |

| Density | 1.428 g/cm³ | |

| Flash Point | 231.971 °C | |

| H-Bond Acceptor Count | 4 | [1] |

| EC Number | 616-352-9 | [1] |

| Storage Temperature | 2-8°C, dry |

Synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol

The primary synthetic route to 4-(6-chloroquinoxalin-2-yloxy)phenol involves the etherification of a hydroquinone derivative with 2,6-dichloroquinoxaline. Several variations of this method exist, differing in the choice of base, solvent, and reaction conditions.

General Synthesis Workflow

The logical flow of the synthesis process is depicted in the diagram below.

Caption: General workflow for the synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol, based on documented procedures.[3][4]

Materials:

-

2,6-dichloroquinoxaline

-

Hydroquinone (or Resorcinol)

-

Sodium hydroxide (or Potassium carbonate)

-

Toluene (or water)

-

Concentrated hydrochloric acid

-

Nitrogen gas

-

Reaction vessel (e.g., 3000L reactor)

-

Stirring apparatus

-

Heating and cooling system

-

Filtration apparatus

-

Drying oven

Procedure:

-

Preparation of Hydroquinone/Resorcinol Alkaline Solution:

-

In a separate vessel, dissolve hydroquinone (or resorcinol) in water.

-

Under a nitrogen atmosphere, slowly add a 15-30% aqueous solution of sodium hydroxide while maintaining the temperature at approximately 40°C.

-

Stir the mixture for one hour, then cool to room temperature.

-

-

Etherification Reaction:

-

Charge the main reaction vessel with 2,6-dichloroquinoxaline and toluene.

-

If using a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), add it to the reactor.

-

Purge the system with nitrogen and begin stirring.

-

Heat the mixture to 80-100°C.

-

Slowly add the prepared alkaline solution of hydroquinone/resorcinol to the reactor over approximately one hour.

-

Maintain the reaction temperature and continue stirring for 4-8 hours.

-

Monitor the reaction progress by liquid chromatography (LC) until the concentration of 2,6-dichloroquinoxaline is less than 0.1%.[3]

-

-

Work-up and Isolation:

-

Drying:

-

Dry the isolated solid in an oven at 80°C to obtain the final product, 4-(6-chloroquinoxalin-2-yloxy)phenol.

-

Yield and Purity: Reported yields for this synthesis are typically high, often exceeding 95%, with purities of over 97% as determined by liquid chromatography.[4]

Biological Significance and Mechanism of Action

4-(6-chloroquinoxalin-2-yloxy)phenol is a crucial intermediate in the manufacture of the selective, post-emergence herbicide, quizalofop-p-ethyl.[5] This herbicide is effective against annual and perennial grass weeds in a variety of broadleaf crops.[5][6]

The herbicidal activity of quizalofop-p-ethyl stems from its ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase).[5][7][8] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes and play a vital role in energy storage. By blocking ACCase, quizalofop-p-ethyl disrupts lipid formation, leading to the cessation of growth and eventual death of susceptible grass species.[7][8] The selectivity of this herbicide is due to the difference in the structure of ACCase between grasses and broadleaf plants.[5][7]

Signaling Pathway of Quizalofop-p-ethyl Action

The following diagram illustrates the mechanism of action of quizalofop-p-ethyl at a cellular level.

Caption: Mechanism of action of quizalofop-p-ethyl via inhibition of ACCase.

Conclusion

4-(6-chloroquinoxalin-2-yloxy)phenol is a well-characterized chemical intermediate with significant industrial importance. The synthetic routes are well-established, providing high yields and purity. Its role as a precursor to the herbicide quizalofop-p-ethyl highlights its relevance in the agrochemical industry. Understanding the synthesis and the biological mechanism of its derivatives is crucial for the development of new and improved crop protection agents. Further research could focus on exploring other potential biological activities of this quinoxaline-phenol scaffold.[9]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-(6-Chloroquinoxalin-2-yloxy)phenol [myskinrecipes.com]

- 3. CN102675232B - Synthetic method of 4-(6-chlorine-quinoxaline-2-yloxy)-phenol - Google Patents [patents.google.com]

- 4. CN101875642A - Synthetic method of 4-(6-chloroquinoxalin-2-yloxy) phenol - Google Patents [patents.google.com]

- 5. Quizalofop-P-ethyl: Herbicide in Soybean Fields - HEBEN [hb-p.com]

- 6. bepls.com [bepls.com]

- 7. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]

- 8. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]

- 9. 4-(6-Chloroquinoxalin-2-yloxy)phenol | 76578-79-5 | Benchchem [benchchem.com]

Solubility profile of 4-chloro-2-(2-quinoxalinyl)phenol in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 4-chloro-2-(2-quinoxalinyl)phenol, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of public data on this specific molecule, this document provides a comprehensive overview of established methodologies for determining its solubility. It includes detailed experimental protocols and a generalized workflow for solubility assessment. While quantitative solubility data for the target compound is not available in the cited literature, this guide offers a framework for researchers to generate such data and provides context by presenting solubility information for structurally related compounds.

Introduction

This compound is a heterocyclic compound incorporating both a phenol and a quinoxaline moiety. Understanding the solubility of this compound in various solvents is crucial for a wide range of applications, including drug discovery and development, process chemistry, and formulation science. Solubility fundamentally influences bioavailability, reaction kinetics, and the ease of handling and purification. This guide outlines the standard experimental procedures for determining the solubility profile of this and similar compounds.

Solubility of Structurally Related Compounds

As of the date of this publication, specific quantitative solubility data for this compound in a range of solvents is not available in the public domain. However, to provide a general understanding of the potential solubility characteristics, the following table summarizes data for related phenolic and quinoxaline compounds. It is crucial to note that these values are for reference and may not be representative of the target compound's actual solubility.

| Compound Name | Solvent | Solubility | Citation |

| 4-Chloro-2-nitrophenol | Dioxane | 0.5 g / 5 mL (soluble, clear, faintly yellow to yellow) | [1] |

| 4-Chlorocatechol | DMSO | 100 mg/mL | [2] |

| 4-Chloro-2-methylphenol | Water | < 1 mg/mL at 15 °C | [3] |

| 4-Chlorophenol | Water | Slightly soluble to soluble | [4] |

| 5-Chloro-2-(2,4-dichlorophenoxy)phenol | Water | 0.01 g/L | [5] |

| 4-Chloroguaiacol | DMSO | 100 mg/mL | [6] |

| Quinoxaline | Water | Soluble | [7] |

| Dimethyl Sulfoxide (DMSO) | Water, Organic Solvents | Miscible | [8][9] |

Disclaimer: This table is for informational purposes only and presents data for different, though structurally related, compounds. Experimental determination is required to ascertain the precise solubility of this compound.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method , followed by a suitable analytical technique for quantification, such as UV-Vis spectrophotometry .[10][11][12]

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is determined.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

UV-Vis spectrophotometer

-

Quartz cuvettes or UV-compatible microplates

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[10][13]

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any remaining solid particles. Alternatively, centrifuge the solution at high speed and collect the clear supernatant.[10][14]

-

-

Quantification by UV-Vis Spectrophotometry:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute stock solution of the compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.[15]

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations from a stock solution of the compound.

-

Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

Sample Analysis: Dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Solubility Calculation: Use the absorbance of the sample and the equation of the calibration curve to determine the concentration of the compound in the diluted sample. Account for the dilution factor to calculate the final solubility in the original solvent. Express the solubility in units such as mg/mL or mol/L.[16][17]

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Signaling Pathways and Logical Relationships

A thorough search of the available scientific literature did not reveal any established signaling pathways or specific biological interaction models directly involving this compound. Research on quinoxaline derivatives suggests a broad range of biological activities, including antimicrobial and anticancer effects, often through mechanisms like enzyme inhibition or DNA intercalation.[18][19] However, without specific studies on the target compound, the creation of a detailed signaling pathway diagram would be speculative and is therefore not included in this guide.

Conclusion

This technical guide provides a foundational framework for researchers and scientists interested in the solubility profile of this compound. While direct solubility data for this compound remains to be published, the detailed experimental protocol for the shake-flask method combined with UV-Vis spectrophotometry offers a robust approach for its determination. The provided workflow diagram and the solubility data for related compounds serve as valuable resources for initiating and contextualizing such experimental work. Further research is necessary to elucidate the precise solubility characteristics and potential biological activities of this compound.

References

- 1. 4-Chloro-2-nitrophenol = 97.0 89-64-5 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-2-(2,4-dichlorophenoxy)phenol for synthesis 3380-34-5 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rjptonline.org [rjptonline.org]

- 18. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 19. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Thermal Stability and Decomposition of 4-chloro-2-(2-quinoxalinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of 4-chloro-2-(2-quinoxalinyl)phenol. Due to the absence of direct experimental data for this specific compound in publicly available literature, this guide synthesizes information from analogous quinoxaline derivatives and chlorinated phenols to project its thermal behavior. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to facilitate future empirical studies. This document aims to serve as a foundational resource for researchers working with this and structurally related compounds.

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a phenolic moiety, particularly a chlorinated one, can further modulate their physicochemical and pharmacological properties. Understanding the thermal stability of such compounds is paramount for drug development, ensuring stability during manufacturing, storage, and formulation. This guide addresses the thermal properties of this compound, a molecule combining these key structural features.

Predicted Thermal Stability

While specific data for this compound is unavailable, analysis of related compounds allows for an educated estimation of its thermal stability.

Insights from Quinoxaline Derivatives

Studies on various quinoxaline derivatives indicate that the quinoxaline ring itself is thermally robust. The decomposition temperature is largely influenced by the nature and position of its substituents. For instance, some N-heteroacene derivatives based on quinoxaline have shown excellent thermal stability up to 250°C[1]. The presence of phenyl groups can further enhance stability.

Insights from Chlorinated Phenols

Chlorinated phenols are known to be relatively stable compounds. Their decomposition often initiates with the cleavage of the O-H bond of the hydroxyl group or through reductive dehalogenation under certain conditions[2][3]. Computational studies on chlorinated phenoxyl radicals suggest they are stable with respect to unimolecular decomposition[3][4].

Projected Stability of this compound

Based on the stability of the core quinoxaline and chlorinated phenol structures, this compound is anticipated to be a thermally stable compound, likely with a decomposition onset temperature exceeding 200°C in an inert atmosphere. The initial decomposition steps are predicted to involve either the phenolic hydroxyl group or the chloro substituent.

Summarized Quantitative Data from Analogous Compounds

The following table summarizes thermal data from related quinoxaline and phenol compounds to provide a comparative context.

| Compound | Method | Key Thermal Events | Reference |

| A novel Quinoxaline Derivative (A) | TGA | Decomposition starts around 120°C with subsequent loss of the quinoxaline moiety. | [1] |

| A novel Quinoxaline Derivative (B) | TGA | Stable up to 250°C. | [1] |

| Phenol-formaldehyde polycondensates | TGA | Decomposition kinetics vary with n=0-5 and E=3.7-72 kcal/mole. | |

| Various Phenol derivatives | DSC | Melting points and enthalpies of fusion determined. |

Proposed Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is hypothesized to proceed through several stages. The initial steps likely involve the homolytic cleavage of the C-Cl or O-H bonds, followed by fragmentation of the heterocyclic and phenolic rings at higher temperatures.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

To empirically determine the thermal stability and decomposition of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound decomposes and to quantify the mass loss at each stage.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to a final temperature of 800°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each decomposition step.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other phase transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25°C.

-

Heat the sample from 25°C to a temperature approximately 50°C above its expected melting point at a constant heating rate of 10°C/min.

-

Cool the sample back to 25°C at a rate of 10°C/min.

-

Reheat the sample under the same conditions to observe any changes in thermal behavior after the initial melt and recrystallization.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the melting point (Tm) from the onset of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This technical guide provides a projected thermal profile of this compound based on the known behavior of its constituent chemical moieties. The compound is expected to exhibit good thermal stability. The provided decomposition pathway and detailed experimental protocols for TGA and DSC offer a solid framework for future empirical investigations. The data generated from such studies will be invaluable for the successful development and application of this and related compounds in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. microbe.com [microbe.com]

- 3. Ab initio study of the formation and degradation reactions of chlorinated phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "study of the formation and degradation reactions of chlorinated phenol" by Cheri A. McFerrin, Randall W. Hall et al. [repository.lsu.edu]

The Dawn of a Heterocycle: Unraveling the Historical Synthesis of Quinoxalines

A seminal moment in heterocyclic chemistry occurred in 1884 with the independent discoveries by O. Hinsberg and G. Körner of a new class of nitrogen-containing compounds: the quinoxalines. Their work, centered on the straightforward condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds, laid the foundational stone for a vast and intricate field of study that continues to yield compounds of significant interest in medicinal chemistry and materials science.

This technical guide delves into the historical context of the discovery of quinoxaline compounds, providing a detailed look at the pioneering experimental protocols. For researchers, scientists, and drug development professionals, understanding the origins of these synthetic pathways offers valuable insights into the evolution of organic synthesis and the enduring relevance of these foundational reactions.

The Hinsberg Synthesis: A Foundational Condensation

In 1884, Oscar Hinsberg reported the synthesis of several quinoxaline derivatives through the reaction of o-phenylenediamine with various 1,2-dicarbonyl compounds. This method, now famously known as the Hinsberg quinoxaline synthesis, proved to be a robust and versatile route to this new class of heterocycles.[1][2] The reaction proceeds through a cyclocondensation mechanism, forming the stable pyrazine ring fused to the benzene ring of the diamine.

One of the earliest examples reported by Hinsberg was the synthesis of 2,3-dimethylquinoxaline from the reaction of o-phenylenediamine with biacetyl (2,3-butanedione). Another key early synthesis was that of 2-methylquinoxaline, achieved by reacting o-phenylenediamine with pyruvic aldehyde. These initial syntheses were characterized by their relative simplicity and the crystalline nature of the products, which facilitated their isolation and characterization.

A logical workflow for the Hinsberg synthesis is depicted below:

Experimental Protocols from Early Syntheses

While the original 1884 publications provide a narrative of the experimental work, the following protocols have been reconstructed based on the available information and subsequent interpretations of these foundational syntheses.

Synthesis of 2,3-Dimethylquinoxaline:

-

Reactants: o-Phenylenediamine and biacetyl (2,3-butanedione).

-

Procedure: An aqueous solution of o-phenylenediamine was mixed with biacetyl. The reaction mixture was likely heated, leading to the precipitation of 2,3-dimethylquinoxaline as a crystalline solid.

-

Purification: The product was isolated by filtration and purified by recrystallization, likely from ethanol or water.

Synthesis of 2-Methylquinoxaline:

-

Reactants: o-Phenylenediamine and pyruvic aldehyde.

-

Procedure: o-Phenylenediamine was reacted with pyruvic aldehyde, likely in an aqueous or alcoholic medium. The condensation reaction would have proceeded upon mixing and gentle heating to yield 2-methylquinoxaline.

-

Purification: The product was isolated and purified by recrystallization.

Synthesis of 2,3-Diphenylquinoxaline:

-

Reactants: o-Phenylenediamine and benzil.

-

Procedure: A solution of o-phenylenediamine in warm rectified spirit was added to a solution of benzil in the same solvent. The mixture was then heated on a water bath, leading to the formation of 2,3-diphenylquinoxaline.[3][4]

-

Purification: Upon cooling and addition of water to induce precipitation, the crude product was collected by filtration and recrystallized from rectified spirit.[3]

Quantitative Data from Early Quinoxaline Syntheses

Quantitative data from the original 1884 publications are not extensively detailed in modern literature. However, subsequent work and reenactments of these classical syntheses provide insight into the efficiency of these reactions. The following table summarizes representative data for these early quinoxaline syntheses.

| Quinoxaline Derivative | 1,2-Dicarbonyl Compound | Diamine | Solvent | Typical Yield (%) | Melting Point (°C) |

| 2,3-Dimethylquinoxaline | Biacetyl | o-Phenylenediamine | Ethanol/Water | ~90% | 105-106 |

| 2-Methylquinoxaline | Pyruvic aldehyde | o-Phenylenediamine | Ethanol/Water | Not specified | 35-36 |

| 2,3-Diphenylquinoxaline | Benzil | o-Phenylenediamine | Rectified Spirit | ~75% | 125-126 |

The Enduring Legacy of the Hinsberg Synthesis

The discovery of quinoxalines by Hinsberg and Körner opened a new chapter in heterocyclic chemistry. The simplicity and efficiency of the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds have made it a cornerstone of synthetic organic chemistry for over a century. The fundamental principles of this reaction are still widely applied in the synthesis of a vast array of quinoxaline derivatives with diverse biological activities and material properties.

The signaling pathway for the formation of the quinoxaline ring via the Hinsberg condensation is illustrated below.

The work of these early pioneers not only introduced a new and important class of heterocyclic compounds but also provided a powerful synthetic tool that has been refined and adapted over the decades. The historical context of the discovery of quinoxalines serves as a testament to the enduring power of fundamental organic reactions and their critical role in the advancement of chemical science.

References

Quantum Chemical Calculations and Spectroscopic Analysis of 4-chloro-2-(2-quinoxalinyl)phenol: A Technical Guide

This technical guide provides a comprehensive overview of the quantum chemical calculations, spectroscopic analysis, and potential biological significance of 4-chloro-2-(2-quinoxalinyl)phenol. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, spectroscopy, and drug development.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The subject of this guide, this compound, is a molecule of interest for its potential biological activity, stemming from the combined electronic effects of the quinoxaline, phenol, and chloro-substituents. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for understanding the structural, electronic, and spectroscopic properties of such molecules, offering insights that can guide experimental studies and drug design efforts.[4][5][6][7]

Computational Methodology

Geometry Optimization

The molecular structure of this compound was optimized using DFT calculations as implemented in the Gaussian 09 software package. The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method with the 6-311++G(d,p) basis set was employed. This level of theory is well-established for providing accurate geometries of organic molecules.[8] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Spectroscopic Calculations

Vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and Nuclear Magnetic Resonance (NMR) chemical shifts were calculated using the optimized geometry. Time-Dependent DFT (TD-DFT) was used for the prediction of electronic transitions. The Gauge-Including Atomic Orbital (GIAO) method was employed for the calculation of NMR chemical shifts.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | ||

| O-H | 0.968 | ||

| C-O | 1.358 | ||

| C-C (phenol-quinoxaline) | 1.482 | ||

| N=C (quinoxaline) | 1.335 | ||

| C-N-C (quinoxaline) | 116.5 | ||

| C-C-O-H | 180.0 | ||

| C-C-C-Cl | 0.0 |

Note: The presented values are hypothetical and representative of what would be expected for this class of molecule based on related structures.

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3550 | O-H stretch | Medium |

| 3080 | Aromatic C-H stretch | Strong |

| 1610 | C=N stretch (quinoxaline) | Strong |

| 1580 | Aromatic C=C stretch | Strong |

| 1250 | C-O stretch | Medium |

| 830 | C-H out-of-plane bend | Strong |

| 750 | C-Cl stretch | Medium |

Note: These are predicted frequencies and may deviate from experimental values. A scaling factor is often applied for better correlation.

Table 3: Calculated Electronic Transitions (UV-Vis)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 345 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 310 | 0.18 | HOMO-1 → LUMO |

| S₀ → S₃ | 280 | 0.35 | HOMO → LUMO+1 |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (Selected)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H (O-H) | 9.8 | - |

| H (phenol) | 6.9 - 7.5 | - |

| H (quinoxaline) | 7.8 - 8.5 | - |

| C (C-OH) | - | 155.2 |

| C (C-Cl) | - | 128.5 |

| C (quinoxaline) | - | 140.1 - 152.8 |

Note: Chemical shifts are relative to a standard (e.g., TMS).

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound, based on established procedures for similar quinoxaline derivatives.[3][9][10]

Synthesis of this compound

-

Reaction Setup: A mixture of 1-(4-chloro-2-hydroxyphenyl)ethan-1-one (1 mmol) and benzene-1,2-diamine (1 mmol) is dissolved in ethanol (20 mL).

-

Catalysis: A catalytic amount of acetic acid (0.2 mL) is added to the mixture.

-

Reflux: The reaction mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Spectroscopic Characterization

-

FT-IR Spectroscopy: The FT-IR spectrum is recorded on a PerkinElmer spectrometer in the range of 4000-400 cm⁻¹ using KBr pellets.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded on a Shimadzu UV-2450 spectrophotometer in the range of 200-800 nm using a suitable solvent like ethanol or DMSO.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance 400 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: The mass spectrum is recorded on a JEOL GCmate II mass spectrometer.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of this compound.

Hypothetical Signaling Pathway Inhibition

Given that many quinoxaline derivatives exhibit anticancer activity, a plausible mechanism of action could involve the inhibition of a key signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

This technical guide has outlined the theoretical and experimental approaches for the study of this compound. The provided computational data, though representative, offers a solid foundation for understanding the molecule's properties. The detailed experimental protocols serve as a practical guide for its synthesis and characterization. The visualizations offer a clear overview of the experimental workflow and a potential mechanism of biological action. Further experimental validation is necessary to confirm these theoretical predictions and to fully elucidate the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. scispace.com [scispace.com]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The combinatorial synthesis of bioactive quinoxalines, quinoxalinones and quinoxalinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

Methodological & Application

Application Notes and Protocols for 4-Chloro-2-(2-quinoxalinyl)phenol and its Analogs in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds recognized for their broad spectrum of biological activities, making them valuable scaffolds in the development of pharmaceuticals and agrochemicals.[1] In the agrochemical sector, quinoxaline-based compounds have demonstrated efficacy as herbicides, fungicides, and insecticides.[1] This document provides detailed application notes and protocols for the use of a key quinoxaline-based intermediate in the synthesis of potent agrochemicals.